molecular formula C20H14FN3O3S2 B11187433 methyl (2E)-[3-(4-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate

methyl (2E)-[3-(4-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate

Cat. No.: B11187433
M. Wt: 427.5 g/mol
InChI Key: AEYKDWUSAJMWGK-XNTDXEJSSA-N
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Description

Methyl (2E)-[3-(4-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-[3-(4-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate typically involves multiple steps. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the fluorophenyl group and the formation of the imidazolidinone ring. The final step involves the esterification of the ethanoate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-[3-(4-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a probe for studying biological processes due to its unique structure.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which methyl (2E)-[3-(4-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2E)-[3-(4-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate is unique due to its combination of a benzothiazole ring, a fluorophenyl group, and an imidazolidinone ring. This unique structure may confer specific properties, such as enhanced stability or specific biological activity, that are not present in similar compounds.

Properties

Molecular Formula

C20H14FN3O3S2

Molecular Weight

427.5 g/mol

IUPAC Name

methyl (2E)-2-[3-(4-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]acetate

InChI

InChI=1S/C20H14FN3O3S2/c1-11-3-8-14-16(9-11)29-19(22-14)24-18(26)15(10-17(25)27-2)23(20(24)28)13-6-4-12(21)5-7-13/h3-10H,1-2H3/b15-10+

InChI Key

AEYKDWUSAJMWGK-XNTDXEJSSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C(=O)/C(=C\C(=O)OC)/N(C3=S)C4=CC=C(C=C4)F

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C(=O)C(=CC(=O)OC)N(C3=S)C4=CC=C(C=C4)F

Origin of Product

United States

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